molecular formula C26H21NO3 B1139197 Ceranib 1 CAS No. 328076-61-5

Ceranib 1

Cat. No. B1139197
M. Wt: 395.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ceranib 1's synthesis involves complex chemical processes aimed at achieving a highly specific molecular structure. Studies like the total syntheses of related compounds such as Cep-212 and Cep-210, which are biosynthetic intermediates of tetrodotoxin isolated from toxic newts, demonstrate similar complex synthesis processes. These processes typically utilize key steps like intramolecular hetero Diels-Alder reactions for highly stereoselective synthesis (Adachi et al., 2019).

Molecular Structure Analysis

The molecular structure of Ceranib 1, characterized by specific bond formations and atomic arrangements, is crucial for its function and interactions. Techniques such as crystallography and spectroscopy are often employed to elucidate these structures. For instance, the crystal structure analysis of Cediranib Maleate confirmed its robust salt form and helped in avoiding unwanted metastable polymorphs (Black et al., 2019).

Chemical Reactions and Properties

Ceranib 1 participates in various chemical reactions, contributing to its diverse chemical properties. Studies on compounds like Cediranib reveal its ability to inhibit VEGF receptor tyrosine kinases, showcasing how specific chemical reactions can lead to significant biological outcomes (Sahade et al., 2012). Moreover, Cediranib's interaction with ABCB1 and ABCC1 transporters demonstrates its influence on drug efflux and multidrug resistance, highlighting the importance of chemical properties in therapeutic contexts (Tao et al., 2009).

Physical Properties Analysis

The physical properties of Ceranib 1, such as solubility, stability, and form, are essential for its application and efficacy. The development of nano-formulations to improve the solubility and bioavailability of poorly water-soluble compounds, like Ceranib-2, suggests similar approaches could be beneficial for Ceranib 1 (Taleb et al., 2020).

Chemical Properties Analysis

Understanding Ceranib 1's chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, is crucial for its application. The charge-transfer reaction of Cediranib with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone highlights the importance of spectrophotometric investigations in determining these properties (Khalil et al., 2015).

Scientific Research Applications

1. Anticancer Properties

Ceranib-1, identified as a potent ceramidase inhibitor, shows promise in cancer therapy. It was discovered through screening a small molecule library and is part of a new class of non-lipid inhibitors of human ceramidase activity. In vitro studies demonstrate that Ceranib-1 inhibits cellular ceramidase activity towards an exogenous ceramide analogue, induces ceramide accumulation, decreases sphingosine and sphingosine-1-phosphate (S1P) levels, and effectively inhibits cell proliferation. Its in vivo efficacy was demonstrated by its ability to delay tumor growth in a syngeneic tumor model without significant toxicity, positioning it as a potential anticancer drug (Draper et al., 2011).

2. Effectiveness in Treating Various Cancer Types

Ceranib-1's anticancer properties extend to various cancer types. For instance, its efficacy was investigated in prostate cancer cells, where it was observed to reduce cell viability in a dose- and time-dependent manner. In LNCaP and DU145 prostate cancer cell lines, Ceranib-1 induced structural changes indicative of apoptosis, such as fragmented nuclei and chromatin condensations. The results suggest that the cytotoxic effects of Ceranib-1 on prostate cancer cells primarily involve apoptotic mechanisms, highlighting its potential as a therapeutic agent in prostate cancer treatment (Kus et al., 2015).

3. Synergistic Effects with Other Anticancer Agents

The potential of Ceranib-1 to work synergistically with other anticancer drugs is an area of interest. It has been shown to induce the accumulation of multiple ceramide species in cells, which can potentially enhance the efficacy of other anticancer agents that either increase ceramide levels or target ceramide signaling pathways. This synergistic potential broadens the scope of Ceranib-1's applications in cancer therapy, offering possibilities for combination treatments that could be more effective than monotherapy (Draper et al., 2011).

Safety And Hazards

When handling Ceranib 1, it is advised to avoid dust formation, breathing mist, gas or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Ceramidase inhibitors like Ceranib-1 have excellent potential for development as new anticancer drugs . In vivo, Ceranib-2 was found to delay tumor growth in a syngeneic tumor model without hematologic suppression or overt signs of toxicity . These data support the selection of ceramidases as suitable targets for anticancer drug development .

properties

CAS RN

328076-61-5

Product Name

Ceranib 1

Molecular Formula

C26H21NO3

Molecular Weight

395.45

synonyms

3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.